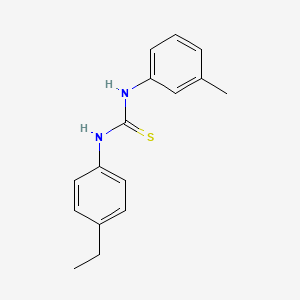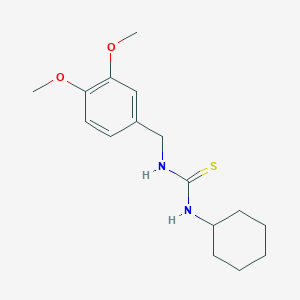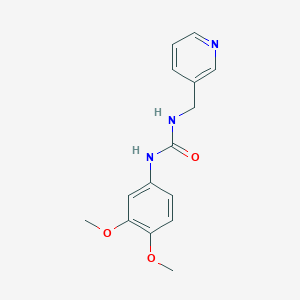
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide, also known as PD 98059, is a chemical compound that has been extensively used in scientific research. It is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 exerts its inhibitory effect on the MAPK pathway by binding to the ATP-binding site of MEK. This prevents the phosphorylation and activation of MEK, which in turn prevents the activation of downstream effectors such as ERK. By inhibiting the MAPK pathway, N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 has been shown to have a variety of biochemical and physiological effects in different cell types. In cancer cells, it can induce cell cycle arrest and apoptosis by inhibiting the MAPK pathway. In neuronal cells, it can protect against oxidative stress and prevent neuronal death. In cardiac cells, it can reduce ischemia-reperfusion injury and improve cardiac function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 in lab experiments is its high potency and selectivity for MEK inhibition. This allows researchers to specifically target the MAPK pathway without affecting other cellular processes. However, one limitation of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, it can be challenging to deliver N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 to specific tissues or organs in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 research. One area of interest is the development of more potent and selective MEK inhibitors with longer half-lives and improved delivery methods. Another area of interest is the identification of new downstream effectors of the MAPK pathway that may be targeted for cancer therapy. Finally, there is a need for more in-depth studies to elucidate the role of the MAPK pathway in various physiological processes, including neuronal and cardiac function.
Synthesis Methods
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 is a synthetic compound that can be prepared by reacting 2-chloro-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 as a white solid with a purity of over 98%.
Scientific Research Applications
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 has been widely used in scientific research to investigate the role of the MAPK pathway in various cellular processes. It has been shown to inhibit the activity of MAP kinase kinase (MEK), which is an upstream activator of the MAPK pathway. By inhibiting MEK, N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide 98059 prevents the activation of downstream effectors such as extracellular signal-regulated kinase (ERK), which plays a critical role in regulating cell proliferation and survival.
properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5S/c1-21-12-8-13(22-2)17-14(16-12)15-11(18)9-23(19,20)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJODRQQJLMAFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)CS(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethoxy-2-pyrimidinyl)-2-(phenylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861205.png)
![N-(2,5-difluorophenyl)-2-({5-[2-(2-furylmethylene)hydrazino]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5861217.png)
![N-1,3-benzodioxol-5-yl-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5861226.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)



![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)
